molecular formula C19H22FN3O4S B2858295 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1797617-53-8

3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2858295
CAS No.: 1797617-53-8
M. Wt: 407.46
InChI Key: ZOQZVCZASTVWBB-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine and methoxy groups, along with a piperidine ring linked to a pyridine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid derivatives.

    Reduction: Formation of amines or thiols from nitro or sulfonyl groups.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzamide: Lacks the piperidine and pyridine sulfonyl groups, making it less complex and potentially less active.

    4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and binding affinity.

    3-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both fluorine and methoxy groups, along with the piperidine and pyridine sulfonyl moieties, makes 3-fluoro-4-methoxy-N-(

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)28(25,26)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQZVCZASTVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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